N-(3-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound characterized by its unique chemical structure This compound features a chlorophenyl group attached to an acetamide moiety, which is further linked to a cyano-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the cyclization of appropriate precursors under controlled conditions to form the pyridine ring. Subsequent functionalization introduces the cyano and chlorophenyl groups.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or their derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical assays to study enzyme activities or as a precursor for the synthesis of biologically active molecules.
Medicine: In the medical field, this compound has potential as a lead compound for drug development. Its structural features may be exploited to design new therapeutic agents targeting specific diseases.
Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility makes it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide exerts its effects depends on its molecular targets and pathways. The cyano group can interact with biological targets, potentially inhibiting or activating specific enzymes or receptors. The chlorophenyl group may enhance the compound's binding affinity to these targets, leading to its biological activity.
Comparison with Similar Compounds
N-(3-chlorophenyl)acetamide: Similar structure but lacks the pyridine ring.
N-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide: Similar structure but lacks the chlorophenyl group.
Uniqueness: N-(3-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide stands out due to its combination of functional groups, which provides it with unique chemical and biological properties compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-10-6-11(2)20(16(22)14(10)8-18)9-15(21)19-13-5-3-4-12(17)7-13/h3-7H,9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBPNSUCMFLTOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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